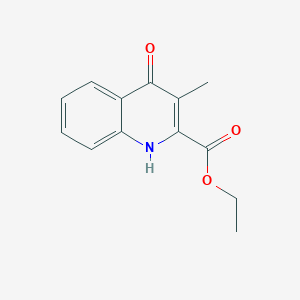

Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)11-8(2)12(15)9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWLKJVVXOEFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476988 | |

| Record name | Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219949-95-8 | |

| Record name | Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate involves the condensation of aniline derivatives with β-keto esters, a classical method for constructing the quinoline scaffold.

Pfitzinger Reaction Variant :

A common synthetic route is based on the Pfitzinger reaction, which involves reacting isatin with ethyl acetoacetate in the presence of a base. This reaction proceeds through condensation, cyclization, and subsequent dehydration steps to form the quinoline ring system with the desired substituents.- Reaction conditions : Typically performed under reflux in solvents like ethanol or acetic acid, with bases such as sodium hydroxide or potassium hydroxide facilitating the reaction.

- Outcome : This method yields this compound with good selectivity and moderate to high yields.

Alternative Condensation Methods :

Other methods involve the condensation of substituted anilines with β-keto esters under acidic or basic catalysis, sometimes employing microwave-assisted synthesis to reduce reaction times and improve yields.

Industrial Production Methods

Industrial-scale synthesis adapts the laboratory methods for larger throughput, focusing on optimizing yield, purity, and cost-effectiveness.

- Batch and Continuous Flow Processes :

Both batch reactors and continuous flow systems are used, with continuous flow offering better control over reaction parameters and scalability. - Optimization Parameters :

- Temperature control (typically 80–120°C) to balance reaction rate and product stability.

- Choice of solvent (ethanol, toluene, or acetic acid) to maximize solubility and minimize side reactions.

- Catalysts or bases (NaOH, KOH) optimized for turnover and minimizing by-products.

- Purification : Industrial processes often include crystallization or chromatographic steps to achieve pharmaceutical-grade purity.

Chemical Reaction Analysis

This compound can undergo several chemical transformations, which are relevant both for its synthesis and further derivatization.

| Reaction Type | Reagents/Conditions | Major Products | Notes |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | Quinoline N-oxides | Used to modify electronic properties or biological activity |

| Reduction | Sodium borohydride, lithium aluminum hydride | Corresponding alcohol derivatives | Reduction of the keto group to hydroxyl |

| Electrophilic Substitution | Lewis acids, strong acids | Substituted quinoline derivatives | Enables functionalization on the quinoline ring |

These reactions are often employed post-synthesis to generate derivatives for biological testing or industrial applications.

Detailed Research Findings on Preparation

- Research studies have demonstrated that the choice of substituents on the aniline or β-keto ester precursors significantly affects the yield and purity of the target compound. For example, electron-donating groups on the aniline ring can enhance reaction rates in the condensation step.

- Microwave-assisted synthesis has been reported to reduce reaction times from several hours to minutes while maintaining or improving yields, offering a promising route for both research and industrial production.

- Optimization studies indicate that controlling the pH during the condensation reaction is crucial to prevent side reactions such as polymerization or over-condensation.

Data Table: Summary of Preparation Parameters and Outcomes

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Pfitzinger Reaction (Base-mediated) | Isatin, Ethyl acetoacetate, NaOH | Reflux in ethanol, 90–110°C, 4–6 hours | 65–80 | >95 | Classical method, scalable |

| Acid-catalyzed Condensation | Aniline derivative, β-keto ester, HCl | Reflux in acetic acid, 80–100°C, 3–5 hours | 60–75 | >90 | Alternative route, sensitive to substituents |

| Microwave-assisted Synthesis | Same as above | Microwave irradiation, 120–150°C, 10–30 min | 75–85 | >95 | Rapid, energy-efficient |

| Continuous Flow Synthesis | Same as batch | Controlled temperature, flow rate optimized | 70–85 | >95 | Industrial scalability |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction of the keto group can yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids or strong acids.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives, depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate serves as a valuable building block for synthesizing various pharmacologically active compounds. Its derivatives exhibit significant antibacterial, antiviral, and anticancer properties.

Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

These findings suggest its potential as a lead compound for developing new antibiotics targeting resistant strains .

Antiviral Activity : Research indicates that quinolone derivatives can act as HIV integrase inhibitors. Studies have shown that related compounds exhibit antiviral activity at low concentrations (EC50 < 150 µM), highlighting the potential of this compound in antiviral drug development.

Anticancer Activity : Recent studies have demonstrated its anticancer properties against various cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 (liver) | 20 | Induction of apoptosis via VEGFR-2 inhibition |

| MCF7 (breast) | 15 | Cell cycle arrest and apoptosis induction |

These results indicate its potential application in chemotherapy .

Biological Studies

The compound's interactions with biological systems are crucial for understanding its therapeutic viability. It primarily acts through enzyme inhibition, particularly targeting bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the synthesis of dyes and pigments due to its unique chemical structure. Its ability to form various derivatives makes it an essential compound in industrial chemistry .

Antibacterial Efficacy Study

A study involving multiple quinolone derivatives demonstrated effective inhibition against multidrug-resistant bacterial strains. This compound was tested in vitro and showed potent activity comparable to established antibiotics .

Antiviral Screening

In experiments aimed at developing anti-HIV agents, derivatives based on the quinolone scaffold were synthesized and tested for their inhibitory effects on HIV replication. Compounds structurally related to this compound exhibited promising results in reducing viral load in infected cell lines .

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The compound’s structure allows it to bind to the active site of these enzymes, preventing their normal function.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Uniqueness

Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to the presence of the methyl group at the 3-position and the ethyl ester at the 2-position. These functional groups contribute to its distinct chemical properties and potential biological activities. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Biological Activity

Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is a member of the quinolone family, known for its diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in antibacterial, antiviral, and anticancer applications. Below is a detailed overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a bicyclic structure comprising a benzene ring fused to a pyridine ring. The presence of functional groups such as the carboxylate and keto groups contributes to its biological properties. The compound's molecular formula is with a molecular weight of approximately 219.22 g/mol.

Quinolones, including this compound, primarily exert their effects through:

- Enzyme Inhibition : They inhibit bacterial DNA gyrase and topoisomerase IV, crucial for DNA replication and repair.

- Cellular Interaction : These compounds can interact with various cellular targets, altering their functions and leading to cell death or inhibition of proliferation.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of quinolone derivatives. This compound shows significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

These findings indicate that the compound can serve as a potential lead for developing new antibacterial agents .

Antiviral Activity

Research has indicated that quinolone derivatives can also display antiviral properties. A study focusing on HIV integrase inhibitors found that related compounds exhibited effective antiviral activity at low concentrations (EC50 < 150 µM) without significant cytotoxicity (CC50 > 500 µM) . This suggests that this compound may possess similar antiviral potential.

Anticancer Activity

Recent investigations into the anticancer properties of quinolone derivatives have shown promising results. For example:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 (liver cancer) | 20 | Induction of apoptosis via VEGFR-2 inhibition |

| MCF7 (breast cancer) | 15 | Cell cycle arrest and apoptosis induction |

The compound's ability to inhibit key signaling pathways involved in cancer cell proliferation underscores its potential as a chemotherapeutic agent.

Case Studies

- Antibacterial Efficacy Study : A study conducted on various quinolone derivatives including this compound showed effective inhibition against multidrug-resistant strains of bacteria. The compound was tested in vitro and demonstrated potent activity comparable to established antibiotics.

- Antiviral Screening : In a series of experiments aimed at developing anti-HIV agents, derivatives based on the quinolone scaffold were synthesized and tested for their inhibitory effects on HIV replication. Compounds structurally related to this compound showed promising results in reducing viral load in infected cell lines .

Q & A

Basic: What are optimized synthetic protocols for Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate?

The synthesis of this compound can be optimized by selecting appropriate solvents and reaction temperatures. For example, in analogous quinoline ester syntheses, 1,4-dioxane at reflux (110°C) with a 5-hour reaction time has been shown to maximize yields while minimizing side reactions like ester hydrolysis. Amine-based reagents (e.g., 2-morpholinoethylamine) in the presence of aldehydes facilitate functionalization at the quinoline core, though basic conditions may necessitate careful pH control to prevent ester degradation .

Basic: How can ester hydrolysis be mitigated during synthesis?

Ester hydrolysis under basic conditions is a common challenge. Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) reduce water availability, suppressing hydrolysis.

- Reaction duration : Shorter reaction times (≤5 hours) minimize exposure to hydrolytic conditions.

- pH control : Buffering agents or non-aqueous reaction systems can stabilize the ester group. Evidence from similar compounds shows that even trace water in solvents like ethanol or acetonitrile can lead to partial hydrolysis .

Advanced: What methodologies are recommended for crystallographic analysis of this compound?

For crystal structure determination, SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) are widely used. Key steps include:

- Data collection : High-resolution X-ray diffraction (0.8–1.0 Å) for accurate electron density mapping.

- Hydrogen bonding analysis : Graph set theory (as per Etter’s formalism) identifies directional interactions influencing crystal packing .

- Twinning correction : SHELXL’s twin refinement tools are critical for resolving overlapping reflections in complex crystals .

Advanced: How do substituents on the quinoline core affect biological activity?

Substituents at positions 6, 7, or 8 (e.g., halogens, alkyl groups) modulate bioactivity by altering electronic and steric properties. For example:

- Chloro/fluoro groups : Enhance antibacterial potency in analogous quinoline carboxylates by increasing lipophilicity and target binding .

- Methyl groups : Position 3-methyl groups may sterically hinder metabolic degradation, improving pharmacokinetic stability .

Structure-activity relationship (SAR) studies require systematic substitution and biological assays (e.g., MIC determination for antimicrobial activity) .

Advanced: How can hydrogen bonding networks be analyzed in this compound?

Graph set analysis is a robust method to categorize hydrogen bond patterns in crystals. Steps include:

- Crystallographic data : Extract hydrogen bond donor-acceptor distances and angles from .cif files.

- Graph set notation : Assign descriptors (e.g., D , S , C motifs) to classify chains, rings, or intramolecular bonds.

- Thermal ellipsoid plots : Visualize anisotropic displacement parameters to assess bond stability. This approach has been applied to similar quinoline derivatives to explain solubility and melting point variations .

Methodological: How should discrepancies in reaction yields between studies be resolved?

Yield inconsistencies often arise from:

- Reaction scale : Milligram-scale reactions may suffer from higher impurity interference vs. gram-scale.

- Catalyst purity : Trace metal contaminants in reagents can alter kinetics.

- Analytical methods : NMR integration errors or HPLC calibration drift may misrepresent yields.

To resolve discrepancies, replicate experiments under standardized conditions (solvent, temperature, equipment) and validate yields via multiple techniques (e.g., NMR, LC-MS) .

Advanced: What computational tools assist in refining crystallographic data?

SHELX suite (SHELXL, SHELXS) remains the gold standard for small-molecule refinement. Key features include:

- Twin refinement : HANDLE and TWIN commands resolve overlapping reflections in twinned crystals.

- Hydrogen placement : HFIX instructions automate hydrogen atom positioning based on electron density.

- Rigid-bond restraint : DELU and SIMU commands improve anisotropic displacement parameter accuracy. For macromolecular interfaces, SHELXPRO enables cross-validation with cryo-EM or NMR data .

Basic: What spectroscopic techniques are suitable for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry via aromatic proton coupling patterns and carbonyl carbon shifts (δ ~165–175 ppm).

- IR spectroscopy : Detect ester C=O stretches (~1720 cm⁻¹) and quinoline N-H stretches (~3200 cm⁻¹).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C12H11NO3: 218.0691 Da) .

Advanced: How does crystal packing influence the compound’s physicochemical properties?

Hydrogen bonding and π-π stacking govern properties like solubility and melting point. For example:

- Strong O–H···N bonds : Increase melting points (e.g., 270–272°C for similar esters) by stabilizing the crystal lattice.

- Methyl group positioning : Bulky substituents disrupt close packing, reducing density (e.g., 1.246 g/cm³ for methyl analogs) .

Mercury 4.0 or CrystalExplorer can model packing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.